molecular formula C20H21NO5 B2640464 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 2-phenylbutanoate CAS No. 1008211-13-9

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 2-phenylbutanoate

Cat. No.: B2640464
CAS No.: 1008211-13-9
M. Wt: 355.39
InChI Key: GBWZBDDXPXKPCA-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 2-phenylbutanoate is a complex organic compound that has garnered interest in various scientific fields This compound is known for its unique structural features, which include a benzodioxin ring and a phenylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 2-phenylbutanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin ring, followed by the introduction of the amino group and the esterification with phenylbutanoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 2-phenylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 2-phenylbutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxin ring and a phenylbutanoate moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-2-16(14-6-4-3-5-7-14)20(23)26-13-19(22)21-15-8-9-17-18(12-15)25-11-10-24-17/h3-9,12,16H,2,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWZBDDXPXKPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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